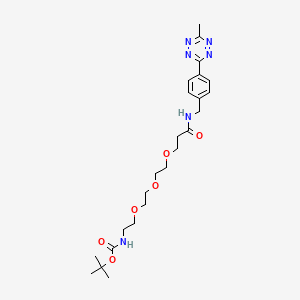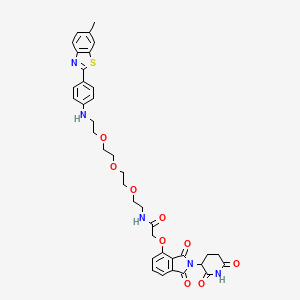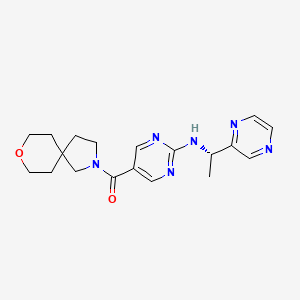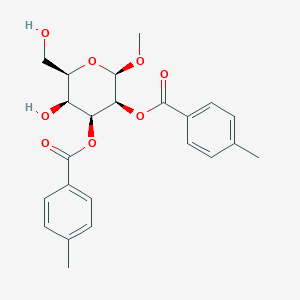
Galectin-4-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galectin-4-IN-3 is a synthetic compound designed to inhibit the activity of galectin-4, a member of the galectin family of proteins. Galectins are carbohydrate-binding proteins involved in various physiological processes, including cell-cell adhesion, cell-matrix interactions, and immune responses. Galectin-4, in particular, has been implicated in several diseases, including cancer and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-4-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may include:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and condensation.
Formation of this compound: The final step involves the coupling of intermediates under specific reaction conditions, such as controlled temperature and pH, to yield this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process .
Análisis De Reacciones Químicas
Types of Reactions
Galectin-4-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Galectin-4-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies.
Biology: Employed in research on cell signaling, cell adhesion, and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammatory diseases, and other conditions involving galectin-4.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting galectin-4 .
Mecanismo De Acción
Galectin-4-IN-3 exerts its effects by binding to the carbohydrate recognition domain of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts various cellular processes mediated by galectin-4, such as cell adhesion, migration, and immune modulation. The molecular targets and pathways involved include the inhibition of galectin-4-mediated signaling pathways, leading to reduced cell proliferation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Galectin-4-IN-3 include other galectin inhibitors such as:
Galectin-3 Inhibitors: Target galectin-3, another member of the galectin family involved in similar physiological processes.
Galectin-1 Inhibitors: Target galectin-1, which also plays a role in cell adhesion and immune responses .
Uniqueness
This compound is unique in its specificity for galectin-4, allowing for targeted inhibition of this particular protein without affecting other galectins. This specificity makes it a valuable tool for studying the distinct roles of galectin-4 in various biological processes and for developing targeted therapies .
Propiedades
Fórmula molecular |
C23H26O8 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C23H26O8/c1-13-4-8-15(9-5-13)21(26)30-19-18(25)17(12-24)29-23(28-3)20(19)31-22(27)16-10-6-14(2)7-11-16/h4-11,17-20,23-25H,12H2,1-3H3/t17-,18+,19+,20+,23-/m1/s1 |
Clave InChI |
VTLZXLJCUXDFIK-YCNIMBIBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=CC=C(C=C3)C)OC)CO)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=C(C=C3)C)OC)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
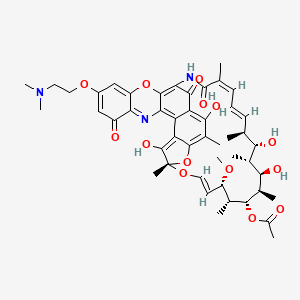
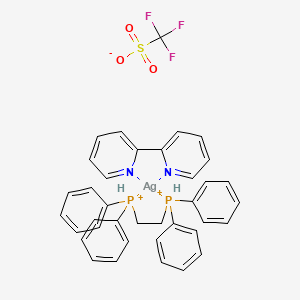


![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)

![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
